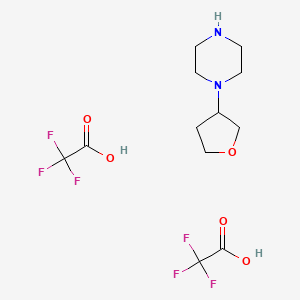
1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate)
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in 81–91% yields . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Molecular Structure Analysis
The molecular formula of 1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate) is C12H18F6N2O5. Its molecular weight is 384.27 g/mol.Scientific Research Applications
1. Nonlinear Optical (NLO) Applications
- Application Summary: Piperazinium bis(trifluoroacetate) (PTFA) single crystals have been grown for nonlinear optical (NLO) applications . These crystals are investigated for generating higher values for optical applications such as polarization modulators, fiber optic communication, and optoelectronics .
- Methods of Application: The PTFA crystal was grown by the solution growth method. A transparent PTFA single crystal with dimensions of 11 mm × 9 mm × 5 mm was collected after a 20-day growth period .
- Results: The PTFA crystal was characterized using various methods including single crystal XRD, powder XRD, UV–Visible-NIR, FTIR, TG–DTA, chemical etching, dielectric, Vickers microhardness, and Z -scan analysis. The PTFA crystal has less defects and a low value of dielectric loss .
2. Synthesis of Tetrahydrofurans
- Application Summary: Tetrahydrofurans are often used in total synthesis for the preparation of tetrahydrofuran units .
- Methods of Application: The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units. It permits control of the stereogenic centers in advance thanks to asymmetric epoxidation reactions, and only needs acid or basic conditions, usually at room temperature, to induce the cyclization step .
- Results: This method allows for the synthesis of tetrahydrofuran units with controlled stereogenic centers .
Safety And Hazards
properties
IUPAC Name |
1-(oxolan-3-yl)piperazine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2C2HF3O2/c1-6-11-7-8(1)10-4-2-9-3-5-10;2*3-2(4,5)1(6)7/h8-9H,1-7H2;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWYBQJCWVDSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



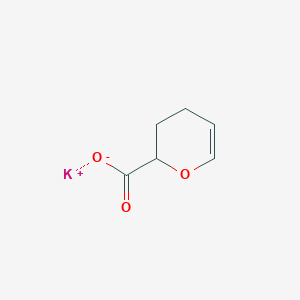

![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)
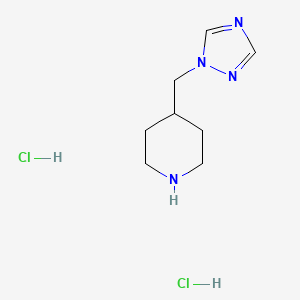

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)
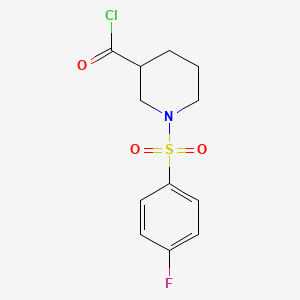
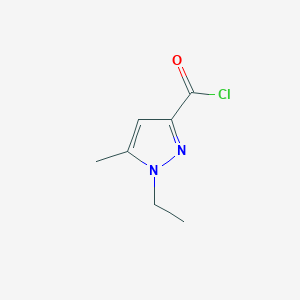
![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)
![8-Hydroxy-[1,7]naphthyridine-5-carboxylic acid](/img/structure/B1404902.png)
![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)

